tert-butyl 2H-azirine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2H-azirine-3-carboxylate: is a nitrogen-containing heterocyclic compound characterized by a three-membered azirine ring. This compound is notable for its high ring strain and electrophilic nature, making it a valuable intermediate in organic synthesis. The presence of the tert-butyl ester group enhances its stability and solubility, facilitating its use in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Neber Rearrangement: One common method for synthesizing 2H-azirines involves the Neber rearrangement of oxime derivatives.
Decomposition of Vinyl Azides: Another approach involves the thermal or photochemical decomposition of vinyl azides, leading to the formation of 2H-azirines.
Ring Contraction of Isoxazoles: Isoxazole derivatives can undergo ring contraction to yield 2H-azirines under specific conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2H-azirine-3-carboxylate can undergo oxidative cyclodimerization to form pyrimidine-4,6-dicarboxylates.
Cycloaddition: The compound can participate in Diels-Alder reactions with dienes, forming cycloadducts with varying degrees of selectivity.
Nucleophilic Addition: The electrophilic nature of the azirine ring allows for nucleophilic addition reactions with various nucleophiles, including alcohols, thiols, and amines.
Common Reagents and Conditions:
Oxidation: Triethylamine and air are commonly used for oxidative cyclodimerization.
Cycloaddition: Dienes and chiral ligands such as BINOL in the presence of metal catalysts (e.g., magnesium and zinc) are used for Diels-Alder reactions.
Nucleophilic Addition: Nucleophiles such as alcohols, thiols, and amines can be used under mild conditions.
Major Products:
Pyrimidine-4,6-dicarboxylates: from oxidative cyclodimerization.
Cycloadducts: from Diels-Alder reactions.
Aziridines: from nucleophilic addition reactions.
Scientific Research Applications
Chemistry: tert-Butyl 2H-azirine-3-carboxylate is used as a versatile building block in organic synthesis. Its high reactivity allows for the construction of various heterocyclic compounds, including pyrroles, pyridines, and quinolines .
Biology and Medicine: The compound’s ability to form stable aziridine intermediates makes it valuable in the synthesis of bioactive molecules. It has been used in the preparation of potential pharmaceutical agents, including antibiotics and enzyme inhibitors .
Industry: In the industrial sector, this compound is employed in the synthesis of specialty chemicals and advanced materials. Its unique reactivity profile enables the development of novel polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 2H-azirine-3-carboxylate primarily involves its electrophilic azirine ring. The strained three-membered ring readily undergoes nucleophilic attack, leading to the formation of aziridine intermediates. These intermediates can further react to form a variety of products, depending on the reaction conditions and nucleophiles present .
Comparison with Similar Compounds
2H-Azirine-2-carboxylates: These compounds share the azirine ring structure but may have different substituents, affecting their reactivity and stability.
Aziridines: These are the reduced forms of azirines and are less strained, making them less reactive but more stable.
Uniqueness: tert-Butyl 2H-azirine-3-carboxylate is unique due to the presence of the tert-butyl ester group, which enhances its solubility and stability. This makes it more suitable for certain synthetic applications compared to other azirine derivatives .
Properties
CAS No. |
215181-17-2 |
---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
tert-butyl 2H-azirine-3-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-7(2,3)10-6(9)5-4-8-5/h4H2,1-3H3 |
InChI Key |
ATIZUBVHCAPGTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.